3-Fluoro-2-(neopentyloxy)pyridine
Description
3-Fluoro-2-(neopentyloxy)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and a bulky neopentyloxy group (-OCH₂C(CH₃)₃) at the 2-position of the pyridine ring. The neopentyloxy substituent, a branched ether, enhances lipophilicity and may improve solubility in organic solvents compared to linear alkoxy groups . Fluorine’s electron-withdrawing nature modulates the ring’s electronic properties, influencing reactivity in substitution or coupling reactions.
Properties
IUPAC Name |
2-(2,2-dimethylpropoxy)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,3)7-13-9-8(11)5-4-6-12-9/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCVBBVHFLGTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(neopentyloxy)pyridine typically involves the introduction of a fluorine atom into the pyridine ring and the attachment of a neopentyloxy group. One common method for synthesizing fluorinated pyridines involves the use of fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, may involve large-scale fluorination reactions using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as distillation or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(neopentyloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-2-(neopentyloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its ability to modulate biological activity.
Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.
Material Science: It can be used in the synthesis of novel materials with unique properties
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(neopentyloxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Neopentyloxy vs. Pyrrolidinyl Substituents
3-Fluoro-2-(pyrrolidin-1-yl)pyridine (CAS 1133115-40-8):
- The pyrrolidinyl group (-N(C₄H₈)) introduces basicity and hydrogen-bonding capability, enabling salt formation (e.g., hydrochlorides) .
- Molecular weight: 180.23 g/mol (free base) vs. 218.66 g/mol for the hydrochloride form .
- Likely more water-soluble than neopentyloxy derivatives due to amine functionality.
- 3-Fluoro-2-(neopentyloxy)pyridine: Estimated molecular weight: ~212.23 g/mol (calculated).
Fluorine vs. Trifluoromethyl Substituents
- 3-Fluoro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine (CAS 1214348-23-8):
- The trifluoromethyl (-CF₃) group at C5 adds strong electron-withdrawing effects and lipophilicity.
- Molecular weight: 259.18 g/mol; used in electronic materials due to stable fluorinated motifs .
- Comparatively, this compound lacks the -CF₃ group, making it less electron-deficient but more synthetically versatile for further modifications.
Electronic and Spectroscopic Properties
- NMR Shifts: Fluorine’s inductive effect deshields adjacent protons. In 3-fluoro-2-(trifluoromethyl)isonicotinoyl derivatives (), ¹⁹F NMR shows distinct coupling patterns (e.g., δ -129.26 ppm for FC), whereas neopentyloxy groups may shield nearby protons due to their bulky structure .
Comparative Data Table
Biological Activity
3-Fluoro-2-(neopentyloxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 3-position and a neopentyloxy group at the 2-position of the pyridine ring. The chemical formula can be represented as . Its unique structure may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.
Target Receptors
- Receptor Binding : Similar compounds have shown affinity for neurotransmitter receptors and ion channels, indicating that this compound may also interact with these targets.
- Enzymatic Inhibition : It is hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
Analgesic Effects
Compounds with similar structures have been evaluated for their analgesic properties. For example, derivatives targeting the TRPV1 receptor have shown promise in pain models. The potential for this compound to act as an analgesic agent warrants further investigation.
In Vitro Studies
In vitro assays are crucial for assessing the biological activity of new compounds. Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values remain to be determined.
In Vivo Studies
While in vitro results provide initial insights, in vivo studies are essential for understanding the compound's pharmacokinetics and therapeutic potential. Animal models will be necessary to evaluate dosages, efficacy, and safety profiles.
Case Studies
- Anticancer Activity : A study evaluating similar pyridine derivatives reported IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition . Although specific data on this compound is not yet available, its structural characteristics suggest comparable activity.
- Pain Management : Research on TRPV1 antagonists has shown that certain pyridine derivatives can effectively reduce neuropathic pain in animal models . Future studies should explore whether this compound exhibits similar analgesic effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
